Methyl 3-(aminomethyl)picolinate hydrochloride

Beschreibung

BenchChem offers high-quality Methyl 3-(aminomethyl)picolinate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(aminomethyl)picolinate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 3-(aminomethyl)pyridine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-12-8(11)7-6(5-9)3-2-4-10-7;/h2-4H,5,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPNDLVSSZILGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=N1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 3-(aminomethyl)picolinate Hydrochloride: Properties, Applications, and Protocols

Foreword: Methyl 3-(aminomethyl)picolinate hydrochloride is a pivotal heterocyclic building block for professionals in pharmaceutical research and organic synthesis. Its structure, featuring a pyridine core substituted with a methyl ester and an aminomethyl group, offers two distinct and versatile points for chemical modification. This guide provides an in-depth analysis of its chemical and physical properties, outlines its primary applications, and furnishes detailed protocols for its handling and use, grounded in established scientific principles.

Chemical Identity and Physicochemical Properties

Methyl 3-(aminomethyl)picolinate hydrochloride is the salt form of the corresponding picolinate ester, which enhances its stability and solubility in polar solvents. This characteristic is crucial for its application in various reaction conditions, particularly in aqueous or protic media.

Chemical Structure

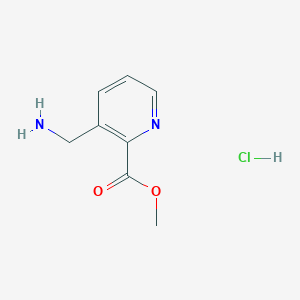

Caption: Chemical structure of Methyl 3-(aminomethyl)picolinate hydrochloride.

Core Properties

A summary of the key identifiers and physicochemical properties of Methyl 3-(aminomethyl)picolinate hydrochloride is presented below.

| Property | Value | Reference(s) |

| CAS Number | 1050610-67-7 | [1][2] |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [1][2] |

| Molecular Weight | 202.64 g/mol | [1][2] |

| Synonyms | Methyl 3-(aminomethyl)pyridine-2-carboxylate hydrochloride | [2] |

| Purity | ≥95% | [2] |

| Appearance | Solid / White powder (inferred from related compounds) | [3] |

| Solubility | Expected to be soluble in water, methanol, and other polar protic solvents. | |

| Storage | Store in a cool, dry place under an inert atmosphere. | [4] |

Spectroscopic and Analytical Characterization

Confirmation of the identity and purity of Methyl 3-(aminomethyl)picolinate hydrochloride is essential before its use in synthesis or biological assays. Standard analytical techniques provide a detailed fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation. For this compound, a deuterated solvent such as D₂O or DMSO-d₆ is recommended due to the salt's polarity.

-

¹H NMR (Expected Signals):

-

Aromatic Protons (Pyridine Ring): Three distinct signals in the aromatic region (typically δ 7.5-8.5 ppm). The precise chemical shifts and coupling constants (J-values) will depend on the substitution pattern.

-

Methylene Protons (-CH₂-): A singlet or AB quartet around δ 4.0-4.5 ppm, adjacent to the electron-withdrawing ammonium group.

-

Methyl Ester Protons (-OCH₃): A sharp singlet at approximately δ 3.8-4.0 ppm.[5]

-

Amine Protons (-NH₃⁺): A broad signal that may exchange with solvent protons (like D₂O) and can vary in chemical shift.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. Using electrospray ionization (ESI), the expected observation would be the molecular ion for the free base.

-

Expected Ion: [M+H]⁺ at m/z ≈ 167.08, corresponding to the protonated free base (C₈H₁₀N₂O₂).

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify key functional groups.

-

Characteristic Absorptions:

-

C=O Stretch (Ester): A strong, sharp peak around 1720-1740 cm⁻¹.[5]

-

N-H Bends/Stretches (Ammonium): Broad absorptions in the range of 2800-3200 cm⁻¹ and bending vibrations around 1500-1600 cm⁻¹.

-

C-O Stretch (Ester): A signal in the 1000-1300 cm⁻¹ region.[5]

-

Aromatic C=C and C=N Stretches: Multiple peaks in the 1400-1600 cm⁻¹ region.

-

Core Applications in Research and Development

The utility of Methyl 3-(aminomethyl)picolinate hydrochloride stems from its bifunctional nature, making it a valuable intermediate in constructing more complex molecular architectures.

Role as a Synthetic Intermediate

The primary amine and the methyl ester functionalities serve as versatile handles for a wide range of chemical transformations. The hydrochloride salt is typically neutralized in situ using a non-nucleophilic base (e.g., triethylamine, DIPEA) to unmask the reactive primary amine for subsequent reactions.

Caption: Key synthetic transformations of Methyl 3-(aminomethyl)picolinate.

Significance in Medicinal Chemistry

The aminopicolinate scaffold is a privileged structure in drug discovery. Picolinic acid derivatives and related aminopyridines are key components in molecules developed for a range of therapeutic areas, including antimycobacterial agents and fungicides.[6][7][8] The presence of a primary amine allows for the introduction of diverse substituents to probe structure-activity relationships (SAR) and optimize pharmacokinetic properties. This molecule is an ideal starting point for fragment-based drug discovery (FBDD) campaigns, where its fragments can be elaborated into potent and selective drug candidates.

Experimental Protocols

The following protocols are representative workflows. Researchers should always first consult the Safety Data Sheet (SDS) and perform a thorough risk assessment.

Protocol for Amide Coupling with a Carboxylic Acid

This protocol describes a standard procedure for forming an amide bond with the primary amine of Methyl 3-(aminomethyl)picolinate hydrochloride.

Materials:

-

Methyl 3-(aminomethyl)picolinate hydrochloride

-

Carboxylic acid (R-COOH)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

HOBt (Hydroxybenzotriazole)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reactant Preparation: To a solution of the carboxylic acid (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DMF, add EDC (1.2 eq.). Stir the mixture at room temperature for 20-30 minutes. Causality: This pre-activation step forms a highly reactive O-acylisourea intermediate, which is then converted to the more stable HOBt-ester, minimizing side reactions and racemization.

-

Amine Preparation: In a separate flask, dissolve Methyl 3-(aminomethyl)picolinate hydrochloride (1.05 eq.) in anhydrous DMF. Add DIPEA or TEA (2.5 eq.) to neutralize the hydrochloride salt and liberate the free amine. Stir for 10 minutes. Causality: The base is crucial to deprotonate the ammonium salt, making the nitrogen lone pair available for nucleophilic attack. An excess is used to also neutralize the HCl formed during the coupling reaction.

-

Coupling Reaction: Add the activated carboxylic acid solution from Step 1 to the amine solution from Step 2.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with water, saturated aqueous NaHCO₃, and brine. Causality: The aqueous washes remove the DMF solvent, unreacted coupling agents, and other water-soluble byproducts.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

Handling and Storage Protocol

-

Receiving: Upon receipt, inspect the container for damage. The compound may be shipped under cold-chain conditions.[1]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, preferably in a desiccator under an inert atmosphere (e.g., argon or nitrogen).[4] The hydrochloride salt can be hygroscopic.

-

Dispensing: Weigh the compound rapidly in a low-humidity environment to minimize water absorption. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Safety and Hazard Information

Users must familiarize themselves with the potential hazards before handling this chemical.

| Hazard Category | Information | Reference(s) |

| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. | [3] |

| Irritation | Causes skin and serious eye irritation. May cause respiratory irritation. | [3] |

| Handling Precautions | Avoid breathing dust. Wash hands thoroughly after handling. Use in a well-ventilated area. | |

| Incompatibilities | Strong oxidizing agents, strong bases. | |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. | |

| First Aid (Skin) | Wash with plenty of soap and water. |

Conclusion

Methyl 3-(aminomethyl)picolinate hydrochloride is a strategically important chemical intermediate with high potential in synthetic and medicinal chemistry. Its well-defined reactive sites—the primary amine and the methyl ester—provide a reliable platform for the development of novel compounds. Understanding its fundamental properties, handling requirements, and reaction protocols is key to successfully leveraging this versatile building block in research and development endeavors.

References

- Aribo Biotechnology. 1050610-67-7 | Methyl 3-(aminomethyl)

- BLD Pharm. 1050610-67-7|Methyl 3-(aminomethyl)

- ACS Publications. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Omega.

- University of Calgary. Spectroscopy Tutorial: Esters.

- Chem-Impex. 3-Aminomethyl-benzoic acid methyl ester hydrochloride.

- Google Patents. Process for synthesis of picolinamides.

- Santa Cruz Biotechnology. Methyl 3-(aminomethyl)

- Sigma-Aldrich. Methyl 3-(aminomethyl)

- Google Patents.

- SELLECK CHEMICALS. Methyl 3-(aminomethyl)

Sources

- 1. 1050610-67-7|Methyl 3-(aminomethyl)picolinate hydrochloride|BLD Pharm [bldpharm.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Methyl 3-(aminomethyl)benzoate hydrochloride | 17841-68-8 [sigmaaldrich.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]

The Strategic Utility of Methyl 3-(aminomethyl)picolinate hydrochloride in Modern Drug Discovery: A Technical Guide

Foreword: In the landscape of contemporary drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful development of novel therapeutic agents. The pyridine ring, a bioisostere of benzene, is a "privileged" structural motif, integral to a significant number of FDA-approved nitrogen-heterocyclic drugs.[1] Within this class, picolinic acid derivatives stand out for their versatile chemical reactivity and diverse biological applications, ranging from enzyme inhibition to the treatment of neurodegenerative diseases and cancer.[1][2] This technical guide provides an in-depth analysis of Methyl 3-(aminomethyl)picolinate hydrochloride, a strategically functionalized picolinate derivative poised for significant utility in medicinal chemistry and drug development. While specific, direct applications of this compound are not extensively documented in public literature, its structural components—the picolinate core and the aminomethyl substituent—suggest a high potential as a versatile building block for the synthesis of complex, biologically active molecules. This guide will explore its potential applications, synthetic utility, and provide a framework for its integration into drug discovery workflows.

Physicochemical Properties and Structural Features

Methyl 3-(aminomethyl)picolinate hydrochloride is a bifunctional molecule that offers two key reactive handles for synthetic elaboration: a primary amine and a methyl ester. The hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.

| Property | Value |

| Molecular Formula | C₈H₁₁ClN₂O₂ |

| Molecular Weight | 202.64 g/mol |

| CAS Number | 135522-13-1 |

| Appearance | Typically a white to off-white solid |

| Key Functional Groups | Primary amine, Methyl ester, Pyridine ring |

The strategic placement of the aminomethyl group at the 3-position of the pyridine ring, adjacent to the methyl ester at the 2-position, creates a unique chemical environment that can influence the molecule's reactivity and its interaction with biological targets.

The Picolinate Scaffold: A Foundation for Bioactivity

The picolinate scaffold, a derivative of pyridine-2-carboxylic acid, is a cornerstone in medicinal chemistry.[3] Its prevalence in pharmaceuticals stems from its ability to act as a versatile building block and a chelating agent for various metal ions.[1][3] The nitrogen atom in the pyridine ring can participate in hydrogen bonding, a critical interaction for molecular recognition at the active sites of enzymes and receptors.

Pyridine carboxylic acid isomers, including picolinic acid, have historically led to the development of a plethora of drugs for a wide array of diseases, such as tuberculosis, cancer, and diabetes.[2][4] The ease of substitution on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are crucial for optimizing drug candidates.[2]

The Aminomethyl Moiety: A Key to Molecular Recognition

The aminomethyl group is a critical pharmacophoric element in many bioactive molecules.[5] Its primary amine can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions with negatively charged residues in a protein's active site. This feature is particularly important in the design of enzyme inhibitors.

For instance, novel aminomethyl-pyridines have been successfully designed and synthesized as potent and selective dipeptidyl peptidase 4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[6] The aminomethyl group played a key role in the molecular recognition and inhibitory activity of these compounds.[6]

Synthetic Utility and Experimental Workflow

Methyl 3-(aminomethyl)picolinate hydrochloride is an ideal starting material for the construction of diverse chemical libraries for high-throughput screening. The primary amine can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol for further functionalization.

Below is a representative workflow illustrating the synthetic utility of Methyl 3-(aminomethyl)picolinate hydrochloride in the generation of a diverse amide library.

Caption: Synthetic workflow for library generation.

Experimental Protocol: Synthesis of a Picolinamide Derivative

This protocol describes a general procedure for the acylation of the primary amine of Methyl 3-(aminomethyl)picolinate hydrochloride followed by amide bond formation.

Step 1: Free-basing of Methyl 3-(aminomethyl)picolinate hydrochloride

-

Suspend Methyl 3-(aminomethyl)picolinate hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).

-

Add triethylamine (1.1 eq) dropwise at 0 °C.

-

Stir the mixture at room temperature for 1 hour.

-

Filter the resulting mixture to remove triethylammonium chloride and concentrate the filtrate under reduced pressure to obtain the free base of Methyl 3-(aminomethyl)picolinate.

Step 2: Acylation of the Primary Amine

-

Dissolve the free base from Step 1 in anhydrous DCM (10 mL/mmol).

-

Cool the solution to 0 °C.

-

Add a solution of the desired acid chloride (1.05 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Ester Hydrolysis

-

Dissolve the N-acylated picolinate ester from Step 2 in a mixture of tetrahydrofuran (THF) and water (3:1).

-

Add lithium hydroxide monohydrate (2.0 eq) and stir at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, acidify the mixture to pH 3-4 with 1N HCl.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the N-acylated picolinic acid.

Step 4: Amide Coupling

-

Dissolve the N-acylated picolinic acid from Step 3 (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 mL/mmol).

-

Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) and stir for 10 minutes.

-

Add the desired primary or secondary amine (1.2 eq).

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography or preparative HPLC to obtain the final picolinamide derivative.

Potential Applications in Drug Discovery Programs

Given the established importance of the picolinate and aminomethylpyridine scaffolds, Methyl 3-(aminomethyl)picolinate hydrochloride can be envisioned as a key intermediate in the synthesis of compounds targeting a variety of therapeutic areas:

-

Enzyme Inhibitors: The aminomethyl group can be elaborated to interact with the active sites of enzymes such as kinases, proteases, and peptidases.[1][2]

-

Anticancer Agents: Pyridine derivatives are prevalent in anticancer drug candidates, targeting various mechanisms including kinase inhibition and tubulin polymerization.[7]

-

Central Nervous System (CNS) Agents: The pyridine scaffold is a common feature in drugs targeting CNS disorders.

-

Anti-infective Agents: Picolinic acid derivatives have shown promise as antibacterial and antiparasitic agents.[2][8]

The following diagram illustrates a hypothetical pathway where a molecule derived from Methyl 3-(aminomethyl)picolinate hydrochloride could act as a kinase inhibitor.

Caption: Hypothetical mechanism of a picolinate-derived kinase inhibitor.

Conclusion

Methyl 3-(aminomethyl)picolinate hydrochloride represents a valuable and versatile building block for medicinal chemists and drug development professionals. While its direct biological activities may not be its primary application, its strategic combination of a picolinate core and a reactive aminomethyl group makes it an ideal starting point for the synthesis of novel and diverse libraries of potential drug candidates. The principles and protocols outlined in this guide provide a solid foundation for leveraging this compound in the rational design and synthesis of the next generation of therapeutic agents. The rich history of the picolinate scaffold in successful drug development programs strongly suggests that derivatives of Methyl 3-(aminomethyl)picolinate hydrochloride will continue to contribute to advancements in medicine.[2][3]

References

-

Development of Picolinic Acid-derived Anti-Parasitics and Methods for the Synthesis of Ring-Fused Quinazolin- and Quinolin-ones. Digital Public Library of America. Available at: [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central. Available at: [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. Available at: [Link]

- US10633341B2 - Picolinic acid derivatives and their use as intermediates. Google Patents.

-

Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. OUCI. Available at: [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]

- WO2018116139A1 - New picolinic acid derivatives and their use as intermediates. Google Patents.

-

Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. BIO Web of Conferences. Available at: [Link]

-

Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Available at: [Link]

-

Bioactive molecules featuring the aminomethyl motif. ResearchGate. Available at: [Link]

-

Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. NIH. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological … [ouci.dntb.gov.ua]

- 8. Development of Picolinic Acid-derived Anti-Parasitics and Methods for the Synthesis of Ring-Fused Quinazolin- and Quinolin-ones | DPLA [dp.la]

An In-depth Technical Guide to Methyl 3-(aminomethyl)picolinate hydrochloride: Structure, Synthesis, and Applications

Foreword: In the landscape of modern medicinal chemistry and drug discovery, the strategic use of heterocyclic scaffolds is paramount to the development of novel therapeutics. Among these, pyridine-based structures are of significant interest due to their prevalence in a myriad of biologically active compounds. This technical guide provides a comprehensive overview of Methyl 3-(aminomethyl)picolinate hydrochloride, a versatile building block for chemical synthesis. We will delve into its core structure, plausible synthetic routes, and its potential as a precursor for developing advanced molecular entities. This document is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage the unique chemical attributes of this compound in their research endeavors.

Core Structure and Physicochemical Properties

Methyl 3-(aminomethyl)picolinate hydrochloride is a salt of an organic compound featuring a pyridine ring substituted with a methyl ester and an aminomethyl group. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for handling and in certain reaction conditions.

| Property | Value | Source |

| CAS Number | 1050610-67-7 | [1] |

| Molecular Formula | C8H11ClN2O2 | [1][2] |

| Molecular Weight | 202.64 g/mol | [1] |

| SMILES | COC(=O)c1ncccc1CN.Cl | |

| Synonyms | Methyl 3-(aminomethyl)pyridine-2-carboxylate hydrochloride | [2] |

The fundamental structure of Methyl 3-(aminomethyl)picolinate is depicted below. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms, most likely the primary amine, given its higher basicity compared to the pyridine nitrogen.

Caption: 2D structure of Methyl 3-(aminomethyl)picolinate hydrochloride.

Substructure Analysis and Functional Group Significance

The molecular architecture of Methyl 3-(aminomethyl)picolinate hydrochloride is comprised of three key substructures, each contributing to its overall chemical reactivity and potential applications.

Caption: Key substructures and their associated chemical functionalities.

-

Picolinate Core: The pyridine-2-carboxylate scaffold, also known as the picolinate core, is a "privileged" structure in medicinal chemistry.[3] The nitrogen atom in the pyridine ring influences the electronic properties of the entire molecule, acting as a hydrogen bond acceptor and a coordination site for metal ions. Picolinic acid is a known chelating agent, a property that can be exploited in various biological contexts.[4]

-

Methyl Ester Group: This functional group is susceptible to nucleophilic attack, allowing for a range of chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Alternatively, the ester can be reduced to a primary alcohol, providing another avenue for derivatization.

-

Aminomethyl Group: The primary amine is a key nucleophilic center in the molecule. It can readily participate in reactions such as acylation to form amides, alkylation to secondary or tertiary amines, and reductive amination with aldehydes or ketones. Its basicity also allows for salt formation, as seen in the hydrochloride form of the compound.

Proposed Synthetic Pathway

While a specific, detailed synthesis of Methyl 3-(aminomethyl)picolinate hydrochloride is not extensively documented in readily available literature, a plausible synthetic route can be proposed based on established organic chemistry principles and the synthesis of analogous compounds.[5][6] A common strategy would involve the reduction of a nitrile precursor.

Caption: Proposed synthetic workflow for Methyl 3-(aminomethyl)picolinate hydrochloride.

Step-by-Step Experimental Protocol (Proposed):

Step 1: Reduction of Methyl 3-cyanopicolinate to Methyl 3-(aminomethyl)picolinate

-

Catalytic Hydrogenation (Preferred for safety and scalability):

-

In a high-pressure reaction vessel, dissolve Methyl 3-cyanopicolinate in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%).

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the crude Methyl 3-(aminomethyl)picolinate from Step 1 in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or methanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether or acetyl chloride in methanol) dropwise with stirring.

-

A precipitate of Methyl 3-(aminomethyl)picolinate hydrochloride should form.

-

Continue stirring in the ice bath for a short period to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with a small amount of cold, anhydrous diethyl ether.

-

Dry the product under vacuum to yield the final hydrochloride salt.

Spectroscopic Characterization (Expected)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methyl ester protons, a singlet for the aminomethyl protons, and a broad signal for the ammonium protons. The chemical shifts and coupling patterns of the pyridine protons would be characteristic of a 2,3-disubstituted pyridine.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the carbons of the pyridine ring, the methyl carbon of the ester, and the methylene carbon of the aminomethyl group.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak for the free base (C8H10N2O2) at m/z 166.18.

Applications in Research and Drug Development

Picolinic acid and its derivatives are recognized for their diverse biological activities and are considered valuable building blocks in medicinal chemistry.[7] The structural motifs present in Methyl 3-(aminomethyl)picolinate hydrochloride make it a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications.

-

Scaffold for Library Synthesis: The presence of two reactive handles (the ester and the amine) allows for divergent synthesis, enabling the creation of a library of compounds for high-throughput screening.

-

Enzyme Inhibition: Picolinate-derived compounds have been investigated as inhibitors for various enzymes.[3] The aminomethyl group can be functionalized to interact with specific residues in an enzyme's active site.

-

Coordination Chemistry: The picolinate core is an effective chelating agent for metal ions.[4] This property can be harnessed in the design of metal-based therapeutics or diagnostic agents.

-

Agrochemicals: Picolinic acid derivatives are also found in several herbicides.[7]

Conclusion

Methyl 3-(aminomethyl)picolinate hydrochloride is a valuable and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined structure, featuring multiple points for chemical modification, makes it an attractive starting material for the development of novel compounds with a wide range of potential biological activities. The proposed synthetic route offers a practical approach to its preparation, and its substructural components provide a solid foundation for the rational design of new molecular entities. As research in drug discovery continues to evolve, the utility of such well-functionalized heterocyclic building blocks will undoubtedly remain a cornerstone of innovation.

References

-

Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Omega. [Link]

-

Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Publications. [Link]

-

Methyl 3-(aminomethyl)benzoate Hydrochloride | C9H12ClNO2 | CID 2794825 - PubChem. National Center for Biotechnology Information. [Link]

-

1050610-67-7 | Methyl 3-(aminomethyl)picolinate hydrochloride - Aribo Biotechnology. Aribo Biotechnology. [Link]

-

Picolinic Acid Derivatives and Biosynthetic Pathway from Epicoccum sorghinum SDU-F549. Journal of Natural Products. [Link]

-

Methyl 3-aminobenzoate hydrochloride | C8H10ClNO2 | CID 12238913 - PubChem. National Center for Biotechnology Information. [Link]

-

Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Nature. [Link]

-

A New Strategy for the Synthesis of Substituted Morpholines. PMC. [Link]

-

Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. PMC. [Link]

-

Chromium(III) picolinate - Wikipedia. Wikipedia. [Link]

Sources

- 1. 1050610-67-7|Methyl 3-(aminomethyl)picolinate hydrochloride|BLD Pharm [bldpharm.com]

- 2. calpaclab.com [calpaclab.com]

- 3. repositorio.uam.es [repositorio.uam.es]

- 4. Chromium(III) picolinate - Wikipedia [en.wikipedia.org]

- 5. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Synthesis of Methyl 3-(aminomethyl)picolinate hydrochloride

Foreword

This technical guide provides an in-depth exploration of the synthesis of Methyl 3-(aminomethyl)picolinate hydrochloride, a valuable building block in medicinal chemistry and drug development. The structural motif of a substituted picolinate is of significant interest to researchers for its role in the development of novel therapeutic agents. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed, field-proven perspective on the synthetic pathway, experimental protocols, and underlying chemical principles. The methodologies described herein are designed to be self-validating, with a strong emphasis on causality and reproducibility.

Introduction and Strategic Approach

Methyl 3-(aminomethyl)picolinate hydrochloride is a bifunctional molecule featuring a methyl picolinate core with a primary aminomethyl substituent at the 3-position. This arrangement of functional groups makes it a versatile intermediate for the synthesis of a wide array of more complex molecules, particularly in the design of enzyme inhibitors and receptor ligands. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for subsequent reactions or biological screening.

The synthetic strategy outlined in this guide focuses on a robust and scalable two-step approach starting from a commercially available precursor, 3-cyanopicolinic acid. This pathway was chosen for its efficiency and the relatively mild conditions required for the key transformations. The core of this strategy involves:

-

Esterification: The initial step is a classic Fischer esterification of 3-cyanopicolinic acid to yield Methyl 3-cyanopicolinate. This protects the carboxylic acid and sets the stage for the subsequent reduction.

-

Reductive Amination: The pivotal step is the catalytic hydrogenation of the nitrile group in Methyl 3-cyanopicolinate to the desired primary amine, yielding Methyl 3-(aminomethyl)picolinate.

-

Salt Formation: The final step involves the formation of the hydrochloride salt to afford the stable and crystalline target compound.

This approach is favored over alternatives, such as those involving halogenated intermediates, due to the often cleaner and more selective nature of catalytic hydrogenation for nitrile reduction.

Synthetic Pathway Overview

The overall synthetic transformation can be visualized as follows:

Caption: Synthetic pathway for Methyl 3-(aminomethyl)picolinate hydrochloride.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 3-cyanopicolinate

The initial esterification of 3-cyanopicolinic acid is a straightforward and high-yielding reaction. The use of a strong acid catalyst, such as sulfuric acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by methanol.

Protocol:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-cyanopicolinic acid (10.0 g, 67.5 mmol).

-

Add methanol (150 mL) to the flask and stir to suspend the solid.

-

Carefully add concentrated sulfuric acid (3.0 mL, 56.3 mmol) dropwise to the stirred suspension.

-

Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

The residue is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Methyl 3-cyanopicolinate as a solid.

Step 2: Synthesis of Methyl 3-(aminomethyl)picolinate

The reduction of the nitrile group to a primary amine is the most critical step in this synthesis. Catalytic hydrogenation over palladium on carbon (Pd/C) is a highly effective method for this transformation. The presence of an acidic additive can sometimes enhance the reaction rate and selectivity by preventing catalyst poisoning by the product amine, though in many cases, the reaction proceeds well without it.[1]

Protocol:

-

In a high-pressure hydrogenation vessel (Parr apparatus), dissolve Methyl 3-cyanopicolinate (8.0 g, 49.3 mmol) in methanol (100 mL).

-

Carefully add 10% Palladium on Carbon (Pd/C) (800 mg, 10% w/w) to the solution.

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 4-6 bar.

-

Stir the reaction mixture vigorously at room temperature (25-30 °C) for 12-24 hours. Reaction completion can be monitored by the cessation of hydrogen uptake or by analytical techniques such as GC-MS or LC-MS.

-

Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude Methyl 3-(aminomethyl)picolinate as an oil.

Step 3: Formation of Methyl 3-(aminomethyl)picolinate hydrochloride

The final step involves the conversion of the free amine to its hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid, often in an ethereal solution, to precipitate the salt.

Protocol:

-

Dissolve the crude Methyl 3-(aminomethyl)picolinate from the previous step in anhydrous diethyl ether (100 mL).

-

Cool the solution in an ice bath.

-

Slowly add a 2 M solution of hydrogen chloride (HCl) in diethyl ether dropwise with stirring until precipitation is complete. The pH of the solution should be acidic.

-

Continue stirring in the ice bath for 30 minutes.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of cold diethyl ether.

-

Dry the solid under vacuum to yield Methyl 3-(aminomethyl)picolinate hydrochloride as a white to off-white crystalline solid.

Data Summary and Characterization

The following table summarizes the expected yields and key characterization data for the synthesized compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Key Characterization Data (¹H NMR, δ ppm) |

| Methyl 3-cyanopicolinate | C₈H₆N₂O₂ | 162.15 | 85-95 | 8.80 (d, 1H), 8.25 (d, 1H), 7.60 (dd, 1H), 4.00 (s, 3H) |

| Methyl 3-(aminomethyl)picolinate | C₈H₁₀N₂O₂ | 166.18 | 80-90 | 8.50 (d, 1H), 7.80 (d, 1H), 7.40 (dd, 1H), 3.95 (s, 3H), 3.90 (s, 2H), 2.10 (br s, 2H, NH₂) |

| Methyl 3-(aminomethyl)picolinate hydrochloride | C₈H₁₁ClN₂O₂ | 202.64 | >95 (from amine) | 8.65 (d, 1H), 8.05 (d, 1H), 7.65 (dd, 1H), 4.20 (s, 2H), 4.00 (s, 3H), 3.50 (br s, 3H, NH₃⁺) |

Mechanistic Insights

A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Fischer Esterification

The Fischer esterification proceeds via a series of reversible protonation and nucleophilic acyl substitution steps.

Caption: Mechanism of Fischer Esterification.

Catalytic Hydrogenation of the Nitrile

The hydrogenation of the nitrile group on the surface of the palladium catalyst is a complex process involving the adsorption of both hydrogen and the nitrile onto the catalyst surface, followed by a stepwise reduction.

Caption: Simplified mechanism of catalytic nitrile reduction.

Conclusion

The synthesis of Methyl 3-(aminomethyl)picolinate hydrochloride presented in this guide is a reliable and efficient method suitable for laboratory and potential scale-up applications. By understanding the underlying principles of each reaction step, researchers can confidently execute this synthesis and adapt it as needed for their specific research goals. The provided protocols are intended to serve as a robust starting point for the preparation of this valuable synthetic intermediate.

References

-

Lévay, K., Madarász, J., & Hegedűs, L. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Advances, 12(13), 7998-8009. [Link]

Sources

An In-depth Technical Guide to Methyl 3-(aminomethyl)picolinate hydrochloride (CAS: 1050610-67-7)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 3-(aminomethyl)picolinate hydrochloride is a niche yet significant building block in the landscape of medicinal chemistry and drug discovery. As a substituted picolinate, it belongs to a class of compounds recognized for their versatile applications as intermediates in the synthesis of complex molecular architectures. The strategic placement of an aminomethyl group and a methyl ester on the pyridine ring provides two key points for chemical modification, making it a valuable scaffold for creating diverse libraries of compounds for biological screening. This guide, intended for researchers and drug development professionals, offers a comprehensive technical overview of its synthesis, properties, and applications, drawing upon established chemical principles and data from structurally related molecules to provide field-proven insights.

Physicochemical Properties

While specific experimental data for Methyl 3-(aminomethyl)picolinate hydrochloride is not extensively published, its physicochemical properties can be reliably inferred from its structure and data available for analogous compounds. The hydrochloride salt form is expected to be a crystalline solid with appreciable water solubility due to the protonated amine group.

| Property | Value/Information | Source/Analogy |

| CAS Number | 1050610-67-7 | [1] |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [1] |

| Molecular Weight | 202.64 g/mol | [1] |

| Appearance | Expected to be a white to off-white solid | Analogy to similar amine hydrochlorides |

| Melting Point | Not specified; the related Methyl 3-(aminomethyl)benzoate hydrochloride melts at 180-186 °C.[2] | N/A |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | General property of amine hydrochloride salts. |

| SMILES | COC(=O)c1ncccc1CN.Cl |

Synthesis and Chemical Logic

Proposed Synthetic Pathway:

-

Esterification of 3-Cyanopicolinic Acid: The synthesis would likely commence with the esterification of 3-cyanopicolinic acid to yield methyl 3-cyanopicolinate. This is a standard transformation, often achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride).[3] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reduction of the Nitrile: The resulting methyl 3-cyanopicolinate would then undergo reduction of the nitrile group to a primary amine. This transformation is commonly accomplished via catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.[3] This step is crucial as it introduces the aminomethyl functionality.

-

Formation of the Hydrochloride Salt: Finally, the resulting methyl 3-(aminomethyl)picolinate is treated with hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt. This not only aids in purification but also improves the stability and handling of the amine.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of Methyl 3-cyanopicolinate

-

To a stirred suspension of 3-cyanopicolinic acid (1.0 eq) in anhydrous methanol (10 volumes), slowly add thionyl chloride (1.2 eq) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude methyl 3-cyanopicolinate, which can be purified by column chromatography.

Step 2: Synthesis of Methyl 3-(aminomethyl)picolinate

-

Dissolve methyl 3-cyanopicolinate (1.0 eq) in methanol or ethanol.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature.

-

Monitor the reaction until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain methyl 3-(aminomethyl)picolinate.

Step 3: Formation of Methyl 3-(aminomethyl)picolinate hydrochloride

-

Dissolve the crude methyl 3-(aminomethyl)picolinate in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

-

Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield Methyl 3-(aminomethyl)picolinate hydrochloride.

Spectroscopic Characterization (Predicted)

While specific spectra for Methyl 3-(aminomethyl)picolinate hydrochloride are not publicly available, its expected spectroscopic features can be predicted based on its structure and comparison with analogous compounds.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl ester protons, and the aminomethyl protons.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Pyridine Ring Protons | 7.5 - 8.7 | Multiplets | The exact shifts and coupling constants will depend on the substitution pattern. |

| Aminomethyl (CH₂) | ~4.0 | Singlet or Broad Singlet | The chemical shift is influenced by the adjacent pyridine ring and the protonation state of the amine.[4] |

| Methyl Ester (CH₃) | ~3.9 | Singlet | Characteristic singlet for a methyl ester.[5] |

| Amine (NH₃⁺) | Broad singlet | Variable | The chemical shift and broadness are dependent on the solvent and concentration. |

13C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 175 |

| Pyridine Ring Carbons | 120 - 155 |

| Methyl Ester (CH₃) | ~52 |

| Aminomethyl (CH₂) | ~45 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium) | 3200 - 2800 | Strong, Broad |

| C-H Stretch (Aromatic/Aliphatic) | 3100 - 2850 | Medium |

| C=O Stretch (Ester) | ~1730 | Strong |

| C=N, C=C Stretch (Pyridine Ring) | 1600 - 1450 | Medium to Strong |

| C-O Stretch (Ester) | 1300 - 1100 | Strong |

Mass Spectrometry

In mass spectrometry (electrospray ionization), the parent ion would be observed at an m/z corresponding to the free base form of the molecule (C₈H₁₀N₂O₂), which has a molecular weight of 166.18 g/mol .[6] Fragmentation patterns would likely involve the loss of the methoxy group from the ester or cleavage of the aminomethyl side chain.

Applications in Drug Discovery

Methyl 3-(aminomethyl)picolinate hydrochloride serves as a crucial intermediate in the synthesis of more complex and biologically active molecules. Its bifunctional nature allows for diverse chemical modifications.

-

Scaffold for Library Synthesis: The primary amine can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol. This versatility makes it an attractive starting material for generating compound libraries for high-throughput screening.

-

Intermediate for Specific Targets: While broad applications exist, its use as an intermediate in the synthesis of picolinamide fungicides has been noted.[7] The picolinamide scaffold is present in a number of biologically active compounds.

The general importance of the methyl group in drug design is also noteworthy, as its introduction can influence a molecule's physicochemical properties, pharmacodynamics, and pharmacokinetics.[8][9][10]

Safety and Handling

Specific safety data for Methyl 3-(aminomethyl)picolinate hydrochloride is not widely available. Therefore, it should be handled with the care appropriate for a novel chemical compound. General safety precautions for related amine hydrochlorides and esters should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.[11]

References

-

Aribo Biotechnology. 1050610-67-7 | Methyl 3-(aminomethyl)picolinate hydrochloride. [Link]

-

PubChem. Methyl 3-aminobenzoate hydrochloride. [Link]

-

IRL @ UMSL. Synthesis of Some Aminopicolinic Acids. [Link]

-

Appendix I. Chemical Shifts of Solvents. [Link]

-

PubMed. [Application of methyl in drug design]. [Link]

- Google Patents. WO2021076681A1 - Process for synthesis of picolinamides.

-

PubChem. Methyl 3-(aminomethyl)benzoate Hydrochloride. [Link]

-

PMC. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

-

PubMed. Mass spectrometry of methyl and methyl-d3 derivatives of diuretic agents. [Link]

-

MDPI. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Link]

-

MDPI. Methyl-Containing Pharmaceuticals. [Link]

-

ResearchGate. Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids | Request PDF. [Link]

-

FAO AGRIS. Determination of chromium(III) picolinate in dietary supplements by flow injection - electrospray ionization - tandem mass spectrometry, using cobalt(II) picolinate as internal standard. [Link]

-

National Institute of Standards and Technology. Methyl salicylate. [Link]

-

doc brown's advanced organic chemistry revision notes. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen. [Link]

-

Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). Spectroscopic studies. Part VIII. Infrared spectra and structure of methyl acetimidate and methyl acetimidate hydrochloride. [Link]

Sources

- 1. 1050610-67-7|Methyl 3-(aminomethyl)picolinate hydrochloride|BLD Pharm [bldpharm.com]

- 2. 17841-68-8 Cas No. | Methyl 3-(aminomethyl)benzoate hydrochloride | Apollo [store.apolloscientific.co.uk]

- 3. irl.umsl.edu [irl.umsl.edu]

- 4. 3-(Aminomethyl)pyridine(3731-52-0) 1H NMR spectrum [chemicalbook.com]

- 5. repositorio.uam.es [repositorio.uam.es]

- 6. Methyl 6-(aminomethyl)picolinate | Sigma-Aldrich [sigmaaldrich.com]

- 7. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]

- 8. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Methyl 3-aminobenzoate hydrochloride | C8H10ClNO2 | CID 12238913 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 3-(aminomethyl)picolinate hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 3-(aminomethyl)picolinate hydrochloride is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyridine core functionalized with both an aminomethyl group and a methyl ester, presents a unique scaffold for the synthesis of complex molecular architectures with diverse biological activities. The hydrochloride salt form enhances its stability and aqueous solubility, making it a readily usable intermediate in a variety of synthetic transformations. This technical guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, analytical methodologies, and potential applications of Methyl 3-(aminomethyl)picolinate hydrochloride, grounded in established chemical principles and supported by relevant literature.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in research and development. The key properties of Methyl 3-(aminomethyl)picolinate hydrochloride are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [1] |

| Molecular Weight | 202.64 g/mol | [2] |

| CAS Number | 1050610-67-7 | [1] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 180-186 °C (for a related isomer) | [3] |

| Solubility | Soluble in water.[4] The hydrochloride salt form generally enhances aqueous solubility compared to the free base.[3][5] Solubility in organic solvents is expected to vary, with potential solubility in polar protic solvents like methanol and limited solubility in nonpolar aprotic solvents. | |

| Purity | Typically ≥95% | [1] |

Spectroscopic and Analytical Characterization

Precise characterization is essential to confirm the identity and purity of Methyl 3-(aminomethyl)picolinate hydrochloride. The following sections outline the expected spectroscopic features and a general approach for analytical method development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for the structural elucidation of organic molecules. While specific spectra for the title compound are not publicly available, the expected chemical shifts can be predicted based on the structure and data from similar compounds like methyl picolinate.[6][7]

¹H NMR (Predicted Chemical Shifts):

-

Pyridine Ring Protons (3H): Aromatic region, typically between δ 7.5 and 8.5 ppm. The exact shifts and coupling patterns will depend on the substitution pattern.

-

Aminomethyl Protons (-CH₂-NH₃⁺, 2H): Expected to be a singlet or a broad singlet, shifted downfield due to the adjacent ammonium group, likely in the range of δ 4.0-4.5 ppm.

-

Methyl Ester Protons (-OCH₃, 3H): A sharp singlet, typically around δ 3.8-4.0 ppm.

-

Ammonium Protons (-NH₃⁺, 3H): A broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

¹³C NMR (Predicted Chemical Shifts):

-

Carbonyl Carbon (C=O): Expected in the range of δ 165-175 ppm.

-

Pyridine Ring Carbons (5C): Aromatic region, typically between δ 120 and 150 ppm.

-

Aminomethyl Carbon (-CH₂-): Expected around δ 40-50 ppm.

-

Methyl Ester Carbon (-OCH₃): Expected around δ 50-55 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For Methyl 3-(aminomethyl)picolinate hydrochloride, electrospray ionization (ESI) would be a suitable technique.

-

Expected Molecular Ion: In positive ion mode, the expected molecular ion would be [M+H]⁺, corresponding to the free base, at m/z 167.08.

-

Fragmentation Pattern: The fragmentation is likely to involve the loss of the methoxy group from the ester, the aminomethyl group, and cleavage of the pyridine ring. The fragmentation patterns of related aminopyridine and picolinate derivatives can provide further insights.[8][9][10][11][12]

Infrared (IR) Spectroscopy

IR spectroscopy can identify the key functional groups present in the molecule.

-

N-H Stretching (Ammonium): Broad absorption in the range of 3000-3300 cm⁻¹.

-

C=O Stretching (Ester): Strong absorption around 1720-1740 cm⁻¹.

-

C=N and C=C Stretching (Pyridine Ring): Absorptions in the range of 1400-1600 cm⁻¹.

-

C-O Stretching (Ester): Absorption in the range of 1100-1300 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for assessing the purity and stability of Methyl 3-(aminomethyl)picolinate hydrochloride.

Method Development Workflow:

Caption: A plausible two-step synthesis of Methyl 3-(aminomethyl)picolinate hydrochloride.

Step-by-Step Protocol (Hypothetical):

-

Reduction of Methyl 3-cyanopicolinate:

-

Dissolve Methyl 3-cyanopicolinate in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Palladium on carbon).

-

Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude Methyl 3-(aminomethyl)picolinate free base.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the crude free base in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

-

Slowly add a solution of hydrogen chloride in the same or a compatible solvent (e.g., HCl in diethyl ether) with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to yield Methyl 3-(aminomethyl)picolinate hydrochloride.

-

Causality behind Experimental Choices:

-

Catalytic Hydrogenation: This is a common and effective method for the reduction of nitriles to primary amines under relatively mild conditions.

-

Anhydrous Conditions for Salt Formation: The use of anhydrous solvents is crucial during the acidification step to prevent hydrolysis of the ester functionality.

Chemical Properties and Stability

The chemical reactivity of Methyl 3-(aminomethyl)picolinate hydrochloride is dictated by its functional groups: the primary amine, the methyl ester, and the pyridine ring.

Reactivity Profile:

Caption: A diagram illustrating the potential reactivity of the functional groups in Methyl 3-(aminomethyl)picolinate hydrochloride.

Stability:

The hydrochloride salt form generally imparts greater stability to the compound compared to the free base. However, it is still susceptible to degradation under certain conditions.

-

Hydrolytic Stability: The ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 3-(aminomethyl)picolinic acid. [13]Forced degradation studies are recommended to fully characterize its stability profile across a range of pH values. [14][15][16][17]* Thermal Stability: The compound is a solid at room temperature and is expected to be relatively stable. However, decomposition may occur at elevated temperatures, likely near its melting point.

-

Photostability: Aromatic compounds can be sensitive to light. It is advisable to store the compound in a light-resistant container.

Storage Recommendations:

For long-term storage, it is recommended to keep Methyl 3-(aminomethyl)picolinate hydrochloride in a tightly sealed container, in a cool, dry, and dark place. [3]

Applications in Research and Drug Development

Methyl 3-(aminomethyl)picolinate hydrochloride serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The picolinate scaffold is a "privileged" structure in medicinal chemistry, found in numerous FDA-approved drugs. [18] Potential Applications:

-

Synthesis of Bioactive Molecules: The aminomethyl and methyl ester groups provide convenient handles for further chemical modifications, such as amide bond formation, N-alkylation, and ester hydrolysis followed by amide coupling. These transformations can be used to build libraries of compounds for screening against various biological targets. Picolinate derivatives have been explored as enzyme inhibitors and for their potential in treating neurodegenerative diseases, cancer, and inflammatory conditions. [18][19]* Ligand Synthesis for Coordination Chemistry: The pyridine nitrogen and the aminomethyl group can act as a bidentate ligand for various metal ions. This property can be exploited in the development of metal-based catalysts or therapeutic agents. [18]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling Methyl 3-(aminomethyl)picolinate hydrochloride.

Hazard Identification (Based on related compounds):

-

Skin and Eye Irritation: May cause skin and eye irritation. [20][21][22]* Respiratory Irritation: May cause respiratory tract irritation if inhaled. [20]* Harmful if Swallowed: May be harmful if ingested.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are recommended.

-

Hand Protection: Chemical-resistant gloves should be worn.

-

Respiratory Protection: Use in a well-ventilated area. If dust is generated, a respirator may be necessary.

-

Skin and Body Protection: A lab coat should be worn.

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash with soap and water.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth with water and seek medical attention.

Disposal:

Dispose of in accordance with local, state, and federal regulations.

Toxicological Information:

Detailed toxicological data for Methyl 3-(aminomethyl)picolinate hydrochloride is not available. The safety information provided is based on data for structurally related compounds such as aminomethylpyridines. [20][21][22][23]It is essential to handle this compound with the care due to a substance of unknown toxicity.

References

- Boschelli, D. H., et al. (2001). Journal of Medicinal Chemistry, 44(23), 3965-3977.

- Jubilant Ingrevia. (n.d.). 2-(Aminomethyl)

- Jubilant Ingrevia Limited. (n.d.). 3-(Aminomethyl)

- BenchChem. (2025).

- Sigma-Aldrich. (2025).

- Sharma, M. K., & Murugesan, M. (n.d.).

- Echemi. (n.d.). 3-(AMINOMETHYL)

-

UCL. (n.d.). Chemical shifts. Retrieved from [Link]

- ChemicalBook. (n.d.). 3-(Aminomethyl)

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Belal, F., Sharaf El-Din, M. K., El-Enany, N., & Saad, S. (2013). Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS. Journal of the Chilean Chemical Society, 58(1), 1561-1568.

- Alsante, K. M., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.

- BenchChem. (2025).

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002243). Retrieved from [Link]

- International Journal of Trend in Scientific Research and Development. (n.d.).

- Royal Society of Chemistry. (n.d.).

- American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).

- Singh, R., & Raza, K. (2014). Development of forced degradation and stability indicating studies of drugs—A review.

- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.

- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- Chemistry LibreTexts. (2023). 5.5: Chemical Shift.

- Journal of Pharmaceutical Negative Results. (n.d.).

- Google Patents. (n.d.). US10633341B2 - Picolinic acid derivatives and their use as intermediates.

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Google Patents. (n.d.). US4343745A - Process for solubilizing organic or mineral salts in organic solvents.

- Googleapis.com. (n.d.). US 7767678 B2.

- PubMed. (2024). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD)

- PubMed. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.

- Ambeed.com. (n.d.). CAS No.

- PubMed. (2003).

- Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.

- MDPI. (n.d.).

- MDPI. (2023). A Mechanism Study on the (+)

- Google Patents. (n.d.). CN101946897A - Method for producing water-soluble chromium picolinate.

- Scirp.org. (2016).

- PubMed. (2016).

- PubMed. (1978). pH-solubility profiles or organic carboxylic acids and their salts.

- Googleapis.com. (n.d.). (12)

- Google Patents. (n.d.). US9238625B2 - Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives.

- Google Patents. (n.d.). US4845081A - Aminomethyl derivatives of biologically active substances, and enhanced delivery thereof across topical membranes.

- PubMed. (2013).

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 1050610-67-7|Methyl 3-(aminomethyl)picolinate hydrochloride|BLD Pharm [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CN101946897A - Method for producing water-soluble chromium picolinate - Google Patents [patents.google.com]

- 5. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methyl picolinate(2459-07-6) 1H NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. article.sapub.org [article.sapub.org]

- 9. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization collisional activated decomposition mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 13. Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS - Arabian Journal of Chemistry [arabjchem.org]

- 14. longdom.org [longdom.org]

- 15. ajpsonline.com [ajpsonline.com]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijrpp.com [ijrpp.com]

- 18. benchchem.com [benchchem.com]

- 19. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jubilantingrevia.com [jubilantingrevia.com]

- 21. jubilantingrevia.com [jubilantingrevia.com]

- 22. chemicalbook.com [chemicalbook.com]

- 23. echemi.com [echemi.com]

A Technical Guide to the Solubility of Methyl 3-(aminomethyl)picolinate Hydrochloride in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of methyl 3-(aminomethyl)picolinate hydrochloride. It is intended for researchers, scientists, and professionals in drug development who are working with this compound and require a deep understanding of its behavior in various organic solvent systems. This document will delve into the theoretical underpinnings of its solubility, provide detailed experimental protocols for its determination, and offer insights into expected solubility trends.

Introduction: The Significance of Solubility in Drug Development

Methyl 3-(aminomethyl)picolinate hydrochloride is a heterocyclic compound with potential applications in pharmaceutical research. Its chemical structure, featuring a pyridine ring, an aminomethyl group, and a methyl ester, makes it a versatile building block in medicinal chemistry. The hydrochloride salt form is often utilized to improve the stability and aqueous solubility of the parent compound. However, for various stages of drug development, including synthesis, purification, formulation, and in vitro/in vivo testing, a thorough understanding of its solubility in organic solvents is paramount.[1][2]

Solubility dictates the choice of solvents for reaction media, influences the efficiency of crystallization and purification processes, and is a critical determinant of a drug candidate's bioavailability.[1][3] Poor solubility can lead to challenges in formulation, hinder absorption, and ultimately impact the therapeutic efficacy of a potential drug molecule. Therefore, a systematic evaluation of the solubility of methyl 3-(aminomethyl)picolinate hydrochloride in a range of organic solvents is a crucial early-stage characterization.

Theoretical Considerations for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The structure of methyl 3-(aminomethyl)picolinate hydrochloride suggests a complex interplay of polar and non-polar characteristics.

-

Polar Moieties: The presence of the pyridine nitrogen, the aminomethyl group (-CH₂NH₂), and the hydrochloride salt (providing an ammonium cation and a chloride anion) imparts significant polarity and the capacity for hydrogen bonding. The ester group (-COOCH₃) also contributes to the molecule's polarity.

-

Non-Polar Moieties: The aromatic pyridine ring and the methyl group of the ester provide some non-polar character.

Given its salt form, methyl 3-(aminomethyl)picolinate hydrochloride is expected to be an ionic solid with a significant crystal lattice energy. To dissolve, the solvent molecules must provide sufficient energy to overcome this lattice energy through favorable solute-solvent interactions.

Expected Solubility Trends:

Based on these structural features, we can predict the following general solubility trends:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | High | These solvents can engage in hydrogen bonding with the amine and chloride ions, and their high polarity can effectively solvate the ionic species, overcoming the crystal lattice energy. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Moderate to High | These solvents have high dipole moments and can solvate the cation, but they are not hydrogen bond donors. Their effectiveness will depend on their ability to disrupt the crystal lattice. |

| Less Polar Solvents (e.g., Dichloromethane, Ethyl Acetate) | Low | These solvents have lower polarity and limited ability to solvate the ionic salt and engage in hydrogen bonding. |

| Non-Polar Solvents (e.g., Hexane, Toluene) | Very Low/Insoluble | The significant difference in polarity between the ionic solute and the non-polar solvent will result in very weak solute-solvent interactions, insufficient to overcome the crystal lattice energy. |

Experimental Determination of Solubility

A precise understanding of solubility requires empirical measurement. The following section details a robust experimental protocol for determining the equilibrium solubility of methyl 3-(aminomethyl)picolinate hydrochloride.

The Shake-Flask Method: A Gold Standard Protocol

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[4] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of methyl 3-(aminomethyl)picolinate hydrochloride to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. The temperature should be precisely controlled (e.g., 25 °C or 37 °C) as solubility is temperature-dependent.[5] Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study to determine the minimum required agitation time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to ensure complete separation of the solid and liquid phases.

-